
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride is a chemical compound with a complex structure that includes a benzodioxan ring, a benzoyl group, and a morpholinomethyl group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxan ring, followed by the introduction of the benzoyl group and the morpholinomethyl group. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production.
Análisis De Reacciones Químicas
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has applications in the pharmaceutical industry as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparación Con Compuestos Similares
1,4-Benzodioxan, 7-benzoyl-2-(morpholinomethyl)-, hydrochloride can be compared with other similar compounds, such as those with different substituents on the benzodioxan ring or variations in the morpholinomethyl group. These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties. Similar compounds include derivatives of benzodioxan with different functional groups, which may exhibit different reactivity and biological activity.
Propiedades
| 100022-13-7 | |
Fórmula molecular |
C20H22ClNO4 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
[3-(morpholin-4-ium-4-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H21NO4.ClH/c22-20(15-4-2-1-3-5-15)16-6-7-18-19(12-16)25-17(14-24-18)13-21-8-10-23-11-9-21;/h1-7,12,17H,8-11,13-14H2;1H |
Clave InChI |
XMDJIURQLSRTIO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[NH+]1CC2COC3=C(O2)C=C(C=C3)C(=O)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


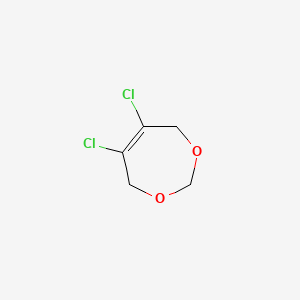
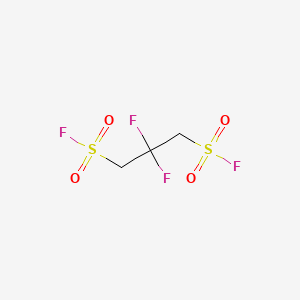
![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)
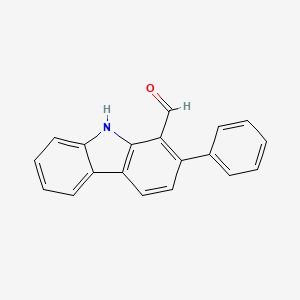
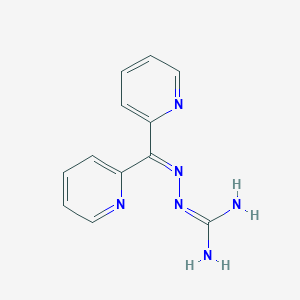
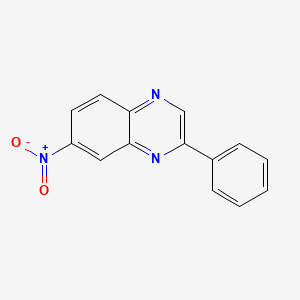
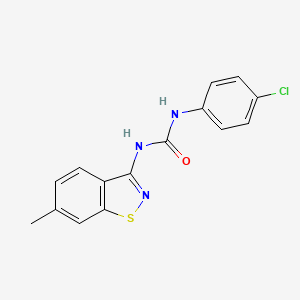
![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
